molecular formula C8H12O3 B2859843 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2305253-19-2

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

Cat. No.: B2859843
CAS No.: 2305253-19-2
M. Wt: 156.181
InChI Key: RGVZZXIDZQTWEQ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid is a bicyclic organic compound characterized by a fused cyclohexane and cyclopropane ring system (bicyclo[3.1.1]heptane skeleton) with a methyl group, an oxygen atom (oxa), and a carboxylic acid substituent. Its molecular formula is C₈H₁₂O₃ (molecular weight: 156.18 g/mol) . The structure, defined by the SMILES CC12CCOC(C1)(C2)C(=O)O, features a rigid bicyclic framework that confers unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-4-8(5-7,6(9)10)2-3-11-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZZXIDZQTWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Diene-Dienophile Pairing

The Diels-Alder reaction has been widely employed for constructing oxabicyclic systems. A seminal approach involves the reaction of 2-methylfuran with methyl-3-bromo-propiolate to yield 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, as demonstrated by. This method achieves high regioselectivity under mild conditions, with the methyl group originating from the diene component. Hydrolysis of the resulting ketal using HCl (rather than conventional methods) completes the synthesis of the carboxylic acid derivative.

Maleic Anhydride-Based Cycloaddition

An alternative route utilizes maleic anhydride as the dienophile with furan derivatives. For instance, the Diels-Alder adduct of furan and maleic anhydride undergoes methanolysis to yield a bicyclic carboxylic acid ester, which can be hydrolyzed to the free acid. Adapting this method, substituting furan with 2-methylfuran could theoretically introduce the methyl group at the C1 position, though this remains speculative without explicit literature evidence.

Radical Ring-Opening of [3.1.1]Propellane

Scalable Synthesis of [3.1.1]Propellane

A breakthrough in bicyclo[3.1.1]heptane synthesis involves the radical ring-opening of [3.1.1]propellane. As detailed in, this protocol begins with ethyl 4-chlorobutanoate and proceeds through a five-step sequence to yield [3.1.1]propellane on a multigram scale (26–37% overall yield). The propellane serves as a versatile intermediate for subsequent functionalization.

Photocatalyzed Atom Transfer Radical Addition (ATRA)

Functional Group Interconversion Approaches

Oxidation of Alcohol Precursors

Bicyclic alcohols, such as (1S,2R,3S,4S,5R)-2,4-dibenzyloxy-3-hydroxycyclopentanecarboxylate, can be oxidized to carboxylic acids. In, a hydroxycyclopentanecarboxylate intermediate underwent silylation, hydrolysis, and oxidation to yield a carboxylic acid derivative. Applying analogous steps to a methyl-substituted precursor could generate the target molecule.

Hydrolysis of Nitro and Ester Groups

The hydrolysis of nitro-glycosides and esters has been demonstrated in bicyclic systems. For example, treatment of 6,7-dibenzyloxy-5-nitro-2-oxabicyclo[2.2.1]heptane with NaOMe in methanol cleaves the nitro group, enabling subsequent carboxylation. Such methodologies could be adapted for introducing the carboxylic acid moiety at C5.

Challenges and Optimization Considerations

Steric Hindrance in Bicyclic Systems

The compact bicyclo[3.1.1]heptane framework imposes significant steric constraints, particularly during late-stage functionalization. For instance, hydrolysis of ketal intermediates often requires harsh acidic conditions (e.g., HCl), which may degrade sensitive functionalities.

Protecting Group Strategies

Successful synthesis necessitates judicious protecting group selection. Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are frequently employed to shield hydroxyl and amine functionalities during coupling reactions, as evidenced in peptidomimetic syntheses.

Comparative Analysis of Synthetic Routes

Method Key Reactants Yield (%) Advantages Limitations
Diels-Alder Cycloaddition 2-Methylfuran, methyl-3-bromo-propiolate 60–75 High regioselectivity Requires acidic hydrolysis
Propellane Ring-Opening [3.1.1]Propellane, iodide reagents 40–55 Scalable, modular Multi-step synthesis
Oxidation of Alcohols Hydroxycyclopentanecarboxylate 70–85 Mild conditions Dependent on precursor synthesis

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as alcohols or amines to form esters or amides, respectively.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives are explored for their potential to treat various diseases, including infections and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the targets, leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific structure and functional groups.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name Molecular Formula Substituents/Modifications CAS Number Molecular Weight (g/mol) Key Applications/Notes Reference
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid C₈H₁₂O₃ Methyl (C5), Oxa (C2), COOH (C5) - 156.18 Drug discovery intermediates
5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid C₈H₁₂O₃ Methyl (C5), Oxa (C3), COOH (C1) 2920416-20-0 156.18 Research use; distinct oxa position
Bicyclo[3.1.1]heptane-1-carboxylic acid C₇H₁₀O₂ Parent structure (no methyl/oxa) 91239-72-4 142.15 Baseline for comparison
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid C₉H₁₂O₅ Methoxycarbonyl (C5), Oxa (C3), COOH (C1) 2385005-05-08 200.19 Ester derivative; higher lipophilicity
5-(5-Chlorothiophen-2-yl)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid C₁₁H₁₁ClO₃S Chlorothiophene (C5), Oxa (C3), COOH (C1) - 258.72 Potential bioactive motifs (e.g., kinase inhibitors)

Key Observations:

Oxa Position : The placement of the oxygen atom (2-oxa vs. 3-oxa) alters ring strain and hydrogen-bonding capacity. For example, 3-oxa derivatives (e.g., 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid) may exhibit enhanced solubility compared to 2-oxa analogs due to altered polarity .

Chlorothiophene substitution (as in CID 170915096) introduces electrophilic character, making the compound a candidate for covalent binding in drug design .

Functional Group Modifications :

  • Ester derivatives (e.g., 5-methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid) are more lipophilic (logP ~1.5 vs. -0.3 for carboxylic acids), enhancing membrane permeability .

Azabicyclo Analogues

Table 2: Azabicyclo Compounds with Pharmaceutical Relevance

Compound Name Molecular Formula Substituents/Modifications CAS Number Molecular Weight (g/mol) Applications Reference
4-Azabicyclo[3.1.1]heptane-5-carboxylic acid C₇H₁₁NO₂ Nitrogen (C4), COOH (C5) 1169708-23-9 141.17 Antibiotic intermediates (e.g., β-lactams)
6-Aminopenicillanic Acid C₈H₁₂N₂O₃S Bicyclo[3.2.0] core with amino and COOH 551-16-6 216.26 Precursor for semisynthetic penicillins

Key Observations:

Nitrogen Incorporation : Azabicyclo derivatives (e.g., 4-azabicyclo[3.1.1]heptane-5-carboxylic acid) are critical in β-lactam antibiotics. The nitrogen atom enables ring-opening reactions essential for antimicrobial activity .

Bioactivity: The rigid bicyclic framework in 6-aminopenicillanic acid (bicyclo[3.2.0]) is a hallmark of penicillin derivatives, underscoring the pharmacological importance of bicyclic carboxylic acids .

Bicyclo[2.2.1] and Bicyclo[2.2.2] Systems

Table 3: Comparison with Smaller Bicyclic Systems

Compound Name Molecular Formula Ring System Price (USD/100mg) Key Features Reference
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid C₁₂H₂₁NO₄ Bicyclo[2.2.1] 280 Lower ring strain; Boc protection
Quinuclidine-4-methanol C₈H₁₅NO Bicyclo[2.2.2] - High rigidity; cholinergic activity

Key Observations:

Ring Size Impact : Bicyclo[3.1.1] systems exhibit greater steric hindrance than bicyclo[2.2.1] or [2.2.2], influencing binding affinity in receptor-ligand interactions .

Synthetic Utility : Boc-protected azabicyclo[2.2.1] derivatives are cost-effective intermediates for peptide mimetics .

Biological Activity

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, with the CAS number 2305253-19-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8_8H12_{12}O3_3
Molecular Weight : 156.179 g/mol
SMILES Notation : CC12CC(C1)(CCO2)C(=O)O
InChIKey : RGVZZXIDZQTWEQ-UHFFFAOYSA-N

The compound features a bicyclic structure with a carboxylic acid functional group, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors under acidic or basic conditions, often utilizing Lewis acids as catalysts to facilitate the formation of the bicyclic structure.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as indicated by studies on related γ-butyrolactones that inhibit inflammatory pathways such as caspase-1 and phospholipase A1 . These findings suggest that further investigation into the anti-inflammatory mechanisms of this compound could be fruitful.

Neuroprotective Potential

Preliminary research into structurally similar compounds has shown neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are often mediated through the inhibition of reactive oxygen species (ROS) production and modulation of autophagy processes .

The biological activity of this compound is likely mediated through interactions with specific molecular targets in biological systems:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.
  • Pathways Affected : Its unique structure allows it to potentially modulate signaling pathways associated with inflammation and cellular stress responses.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Related compounds showed significant antibacterial activity against Streptococcus pyogenes and Proteus mirabilis.
Anti-inflammatory Activity γ-butyrolactone derivatives exhibited IC50_{50} values <0.001 μM in inhibiting caspase-1, suggesting potential for similar effects in this compound.
Neuroprotection Analogous compounds demonstrated protective effects against ROS-induced cytotoxicity in neuronal cell lines.

Q & A

Q. How do structural modifications (e.g., methyl vs. hydroxyl substituents) alter the compound’s pharmacological profile?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. Methyl groups enhance lipophilicity (logP), improving membrane permeability, while hydroxyl groups increase solubility but reduce CNS penetration. For example, replacing a methyl group with hydroxyl in 7-oxabicyclo[4.1.0]heptane derivatives decreased IC50 values in enzyme inhibition assays .

Tables of Key Data

Property Method Reference
Melting PointDifferential Scanning Calorimetry
Enantiomeric ExcessChiral HPLC with amylose column
LogP (Lipophilicity)Shake-flask method with octanol/water
Bioactivity (IC50)Cell viability assays (MTT)

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